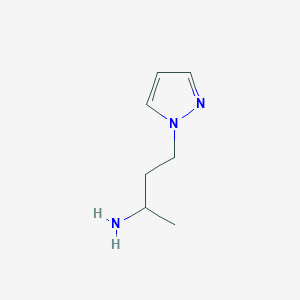

4-(1H-pyrazol-1-yl)butan-2-amine

Übersicht

Beschreibung

4-(1H-pyrazol-1-yl)butan-2-amine is a heterocyclic compound with the molecular formula C7H13N3. It is a versatile building block in organic synthesis and medicinal chemistry, often used as a starting material for the preparation of more complex heterocyclic systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)butan-2-amine typically involves the reaction of 1H-pyrazole with 4-bromo-2-butanone under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the bromo ketone, resulting in the formation of the desired product .

Industrial Production Methods

the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1H-pyrazol-1-yl)butan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block for Synthesis

4-(1H-pyrazol-1-yl)butan-2-amine serves as a versatile building block in organic synthesis. It is used to create more complex heterocyclic compounds through various chemical reactions, including:

- Condensation Reactions : It can react with aldehydes or ketones to form substituted pyrazoles.

- Oxidation and Reduction : The compound can undergo oxidation to yield pyrazole carboxylic acids or reduction to produce various amine derivatives.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Condensation | Substituted Pyrazoles | Useful for synthesizing drug candidates |

| Oxidation | Pyrazole Carboxylic Acids | Potential for further functionalization |

| Reduction | Amine Derivatives | Expands the library of available compounds |

Biology

Biological Activities

Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and antiparasitic domains. Studies suggest that this compound can interact with specific molecular targets, which may lead to modulation of biological pathways.

Potential Therapeutic Applications

The compound is being investigated for its potential use in treating various diseases, including cancer and inflammatory conditions. Its mechanism of action involves binding to enzymes and receptors, influencing their activity.

Table 2: Biological Activities of this compound

| Activity Type | Target | Effect |

|---|---|---|

| Antimicrobial | Bacterial strains | Inhibition of growth |

| Antiparasitic | Parasite species | Reduction in viability |

| Anticancer | Cancer cell lines | Induction of apoptosis |

Medicine

Drug Development

The pyrazole scaffold is recognized for its pharmacological significance. Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in drug design:

- Anticancer Agents : Various derivatives have shown promising results in inhibiting cancer cell proliferation across multiple cell lines.

Case Study: Anticancer Activity

A study evaluated several pyrazole derivatives against various cancer cell lines, demonstrating that certain compounds derived from this compound exhibited significant cytotoxic effects with IC50 values ranging from low micromolar concentrations.

Industry

Material Development

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structural properties allow it to function as a precursor in synthesizing advanced materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 4-(1H-pyrazol-1-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methyl-1H-pyrazol-4-amine

- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine

- 4-(1H-Pyrazol-1-yl)benzaldehyde

- 4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorophenylamine

Uniqueness

4-(1H-pyrazol-1-yl)butan-2-amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility as a building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research .

Biologische Aktivität

4-(1H-pyrazol-1-yl)butan-2-amine, a compound with the molecular formula C7H13N3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, known for a diverse range of pharmacological properties including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

The structural formula of this compound can be represented as follows:

This compound features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The presence of this ring is crucial for its biological activity.

Research indicates that pyrazole derivatives exhibit their biological effects through various mechanisms:

- Inhibition of Enzymes : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. For instance, compounds similar to this compound have shown significant inhibitory activity against CDK2, leading to cancer cell apoptosis .

- Antioxidant Activity : Pyrazole compounds are known to possess antioxidant properties, which help in reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have revealed that pyrazole derivatives exhibit potent anticancer properties. For example:

- Cell Proliferation Inhibition : Compounds structurally related to this compound have demonstrated antiproliferative effects against various cancer cell lines, including ovarian and breast cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(1H-pyrazol-1-yl)butan-2-amines | A2780 | 0.127 - 0.560 | CDK inhibition |

| Related Pyrazole Derivative | MCF7 | 0.98 ± 0.08 | Apoptosis induction |

Anti-inflammatory Activity

Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX . This property makes them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

Some studies suggest that pyrazole compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:

- Cancer Treatment : A study involving a series of pyrazole derivatives demonstrated significant inhibition of tumor growth in animal models, supporting their potential use as anticancer agents .

- Inflammatory Diseases : Clinical trials have shown that certain pyrazole-containing formulations significantly reduce inflammation markers in patients with rheumatoid arthritis .

- Antimicrobial Efficacy : Research has indicated that specific pyrazole derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antibiotics .

Eigenschaften

IUPAC Name |

4-pyrazol-1-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(8)3-6-10-5-2-4-9-10/h2,4-5,7H,3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZKYTFDBARHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559846 | |

| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97383-20-5 | |

| Record name | 4-(1H-Pyrazol-1-yl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.